molecular formula C13H9Cl2NO2 B2938306 (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 413613-35-1

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2938306
CAS No.: 413613-35-1
M. Wt: 282.12
InChI Key: QRNCZTQIMJCVRU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Antitrypanosomal Activity

  • DNA Interaction : 2,5-Bis(4-guanylphenyl)furan, structurally similar to the compound , exhibits significant DNA-binding affinity, particularly in the minor groove of DNA. This property has been explored for its potential in targeting specific DNA sequences and influencing gene expression (Laughton et al., 1995).
  • Antiprotozoal Properties : Similar furan derivatives have been studied for their antiprotozoal activities, particularly against Trypanosoma, which causes sleeping sickness (Das & Boykin, 1977).

Polymer Science and Material Applications

  • Polyamide Synthesis : Furan derivatives, like furan-2,5-dicarboxylic acid, are used in producing furanic-aliphatic polyamides. These materials are sustainable alternatives to traditional polyamides and have significant commercial potential as high-performance materials (Jiang et al., 2015).
  • Furan-Based Polyesters : The synthesis of furan-based poly(esteramide)s demonstrates the versatility of furan derivatives in creating biobased polymers, which are crucial for sustainable material science (Triki et al., 2013).

Organic Chemistry and Synthesis

  • Synthetic Approaches : The chemical reactivity of furan derivatives, including various synthetic routes and the formation of complex molecules, is a significant area of study. This includes the synthesis of benzothiazinones and chalcone derivatives, demonstrating the compound's utility in creating diverse chemical structures (Stepanova et al., 2020), (Salian et al., 2018).
  • Reactivity Studies : Research into the reactivity of enaminones, which are structurally related to the compound , provides insight into their potential for various chemical transformations (Tabaković, 1995).

Medicinal Chemistry Applications

  • Antiviral Activity : Certain derivatives, like SBI-0090799, have been identified as potent inhibitors of viral replication, such as in the case of Zika virus. This illustrates the potential of furan derivatives in developing antiviral therapeutics (Riva et al., 2021).

Environmental Chemistry

  • Pesticide Interaction : Studies on the interaction of certain furan derivatives with other chemicals, such as in the case of herbicides, provide valuable information for environmental chemistry and agrochemical research (Bartha, 1969).

Properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNCZTQIMJCVRU-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.